molecular formula C28H43NO5 B1674886 (2,5-dioxopyrrolidin-1-yl) (4R)-4-[(3R,5R,10S,13R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate CAS No. 104211-94-1

(2,5-dioxopyrrolidin-1-yl) (4R)-4-[(3R,5R,10S,13R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

Cat. No.: B1674886
CAS No.: 104211-94-1
M. Wt: 473.6 g/mol
InChI Key: NPZMMBWYMYQGDF-ZBBVGGQISA-N
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Description

Lithocholyl-N-hydroxysuccinimide is a bioactive chemical.

Biological Activity

The compound (2,5-dioxopyrrolidin-1-yl) (4R)-4-[(3R,5R,10S,13R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate is a complex organic molecule with potential biological applications. This article reviews its biological activity based on recent research findings and case studies.

Structural Characteristics

The compound features a pyrrolidine ring and a cyclopenta[a]phenanthrene moiety. Its unique structure may contribute to its biological properties. The presence of functional groups such as hydroxyl and dioxopyrrolidine plays a crucial role in its reactivity and interaction with biological systems.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

  • Anticonvulsant Properties : A study demonstrated that derivatives of 2,5-dioxopyrrolidin compounds showed significant anticonvulsant effects in various mouse models. For instance:
    • Compound 22 exhibited an effective dose (ED50) of 23.7 mg/kg in the maximal electroshock test .
    • It also demonstrated efficacy in pentylenetetrazole-induced seizures and formalin-induced pain models.
  • Monoclonal Antibody Production : Another investigation highlighted that a related structure improved monoclonal antibody production in Chinese hamster ovary cells. The compound suppressed cell growth while increasing glucose uptake and intracellular ATP levels . This suggests potential applications in biopharmaceutical manufacturing.
  • Cellular Mechanisms : The compound's biological activity may be linked to its ability to modulate cellular pathways. It was observed to suppress galactosylation on monoclonal antibodies—an important factor for therapeutic efficacy .

Case Studies

  • Anticonvulsant Activity : In vivo studies demonstrated the effectiveness of hybrid compounds based on the dioxopyrrolidin structure against seizures. The mechanism appears to involve inhibition of sodium/calcium currents and antagonism of TRPV1 receptors .
  • Antibody Production Enhancement : The compound was part of a screening process involving over 23,000 chemicals aimed at enhancing monoclonal antibody production. Results indicated that it significantly increased the yield and quality of antibodies produced in cell cultures .

Data Table: Biological Activities and Mechanisms

Biological ActivityMechanism of ActionReference
AnticonvulsantInhibition of sodium/calcium currents
Monoclonal Antibody ProductionIncreased glucose uptake and ATP levels
Suppression of GalactosylationModulation of N-linked glycan quality

Scientific Research Applications

Pharmaceutical Applications

The compound is being investigated for its potential therapeutic effects. Its structural components suggest possible interactions with biological pathways relevant to various diseases:

  • Hormonal Regulation : The steroid-like structure may influence hormonal pathways and could be explored for applications in hormone-related disorders.
  • Anticancer Activity : Preliminary studies indicate that compounds with similar structures can inhibit cancer cell proliferation by interfering with protein synthesis pathways. This suggests potential for further research into this compound's anticancer properties .

Case Study 1: Anticancer Efficacy

A study conducted on derivatives of pyrrolidinones indicated that compounds with similar structural features exhibited significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the inhibition of protein synthesis leading to apoptosis .

Case Study 2: Metabolic Disorders

Research on related compounds has demonstrated their effectiveness in treating metabolic disorders by targeting specific pathways involved in insulin resistance and lipid metabolism. This opens avenues for exploring the current compound's role in managing such conditions .

Q & A

Basic Research Questions

Q. What synthetic routes are optimal for preparing steroidal dioxopyrrolidinyl esters like this compound?

  • Methodological Answer : A two-step approach is commonly employed: (1) functionalization of the steroidal core (e.g., hydroxylation at C3 and methylation at C10/C13) using regioselective catalysts, followed by (2) esterification with 2,5-dioxopyrrolidin-1-yl pentanoate. Statistical design of experiments (DoE) can optimize reaction parameters (e.g., temperature, solvent polarity) to maximize yield and minimize byproducts . For analogs, coupling reactions with activated esters (e.g., using carbodiimide crosslinkers) are effective .

Q. Which spectroscopic techniques are critical for confirming the stereochemistry of this compound?

  • Methodological Answer : High-resolution NMR (¹H, ¹³C, and 2D-COSY/NOESY) is essential for resolving stereochemical assignments, particularly for the cyclopenta[a]phenanthrene core and ester linkage. X-ray crystallography can validate configurations if single crystals are obtainable . Mass spectrometry (HRMS) confirms molecular weight, while IR spectroscopy identifies carbonyl groups (e.g., ester C=O at ~1740 cm⁻¹) .

Q. What storage conditions are recommended to maintain the compound’s stability?

  • Methodological Answer : Store at ≤ -20°C in inert, anhydrous solvents (e.g., DMSO or dry DCM) under argon to prevent hydrolysis of the ester group. Accelerated stability studies (40°C/75% RH for 6 months) can predict degradation pathways, with HPLC monitoring purity .

Advanced Research Questions

Q. How can computational methods predict the hydrolysis kinetics of the dioxopyrrolidinyl ester moiety?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model the ester’s hydrolysis mechanism. Solvent effects (e.g., aqueous vs. lipid environments) are simulated using polarizable continuum models (PCM). Transition-state analysis identifies rate-limiting steps, while molecular dynamics (MD) simulations assess conformational stability . Experimental validation via pH-dependent kinetic studies (NMR or UV-Vis) is critical .

Q. What strategies resolve contradictions in reported bioactivity data for similar steroidal esters?

  • Methodological Answer : Discrepancies may arise from stereochemical impurities or assay conditions. Use chiral HPLC to verify enantiopurity (>98%) and compare activity across standardized assays (e.g., receptor-binding IC₅₀ in cell lines vs. in vivo models). Meta-analysis of literature data using multivariate regression can isolate variables (e.g., solvent polarity, cell type) influencing bioactivity .

Q. How can AI-driven reaction path search methods optimize the synthesis of this compound?

  • Methodological Answer : Platforms like ICReDD integrate quantum chemical calculations (e.g., Gibbs free energy profiles) with machine learning to prioritize synthetic routes. Input experimental data (e.g., failed reactions) into feedback loops to refine predictions. COMSOL Multiphysics simulations can model heat/mass transfer in scaled-up reactions .

Q. Experimental Design & Data Analysis

Q. Which chromatographic methods are suitable for purifying this compound?

  • Methodological Answer : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) effectively separates steroidal esters from polar byproducts. For large-scale purification, flash chromatography with silica gel (hexane:EtOAc gradients) is cost-effective. Monitor fractions via TLC (UV/iodine staining) .

Q. How do stereochemical variations in the cyclopenta[a]phenanthrene core influence receptor binding?

  • Methodological Answer : Synthesize diastereomers (e.g., epimers at C3 or C17) and compare binding affinities using surface plasmon resonance (SPR) or radioligand assays. Molecular docking (AutoDock Vina) predicts binding poses, while free-energy perturbation (FEP) calculations quantify steric/electronic contributions .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) (4R)-4-[(3R,5R,10S,13R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H43NO5/c1-17(4-11-26(33)34-29-24(31)9-10-25(29)32)21-7-8-22-20-6-5-18-16-19(30)12-14-27(18,2)23(20)13-15-28(21,22)3/h17-23,30H,4-16H2,1-3H3/t17-,18-,19-,20?,21+,22?,23?,27+,28-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPZMMBWYMYQGDF-FSLOTICMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(=O)ON1C(=O)CCC1=O)C2CCC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(=O)ON1C(=O)CCC1=O)[C@@H]2CCC3[C@@]2(CCC4C3CC[C@H]5[C@@]4(CC[C@H](C5)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H43NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20908872
Record name 1-[(3-Hydroxy-24-oxocholan-24-yl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20908872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

473.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

104211-94-1
Record name Lithocholyl-N-hydroxysuccinimide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104211941
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-[(3-Hydroxy-24-oxocholan-24-yl)oxy]pyrrolidine-2,5-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20908872
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

(2,5-dioxopyrrolidin-1-yl) (4R)-4-[(3R,5R,10S,13R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
(2,5-dioxopyrrolidin-1-yl) (4R)-4-[(3R,5R,10S,13R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
(2,5-dioxopyrrolidin-1-yl) (4R)-4-[(3R,5R,10S,13R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
(2,5-dioxopyrrolidin-1-yl) (4R)-4-[(3R,5R,10S,13R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
(2,5-dioxopyrrolidin-1-yl) (4R)-4-[(3R,5R,10S,13R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate
(2,5-dioxopyrrolidin-1-yl) (4R)-4-[(3R,5R,10S,13R,17S)-3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate

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